molecular formula C16H16N2S2 B11763541 5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol

5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B11763541
M. Wt: 300.4 g/mol
InChI Key: AQAFLMYAXWFQKM-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol (CAS: 917749-31-6) is a thienopyrimidine derivative with a molecular formula of C₁₆H₁₅N₂S₂ and a molecular weight of 300.4 g/mol . Its structure features:

  • A thieno[2,3-d]pyrimidine core.
  • Substituents: ethyl (C₅), methyl (C₆), m-tolyl (meta-methylphenyl at C₂), and a thiol group (C₄).

Properties

Molecular Formula

C16H16N2S2

Molecular Weight

300.4 g/mol

IUPAC Name

5-ethyl-6-methyl-2-(3-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C16H16N2S2/c1-4-12-10(3)20-16-13(12)15(19)17-14(18-16)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,17,18,19)

InChI Key

AQAFLMYAXWFQKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with sulfur-containing reagents. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

Example Synthesis Route

A typical synthesis might involve:

  • Reacting a thienopyrimidine precursor with appropriate alkylating agents.
  • Introducing the thiol group through a nucleophilic substitution reaction.

Medicinal Chemistry

5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol has demonstrated significant biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit the growth of various cancer cell lines, including triple-negative breast cancer cells. The mechanism often involves targeting specific receptors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against common pathogens, suggesting potential use as an antimicrobial agent .
  • Enzyme Inhibition : It may act as an inhibitor of enzymes relevant to metabolic pathways involved in diseases like neurodegenerative disorders .

Material Science

The unique properties of this compound also lend themselves to applications in materials science, particularly in developing sensors or electronic devices due to its conductive properties.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives, this compound was found to significantly inhibit the proliferation of MDA-MB-231 breast cancer cells. The half-maximal inhibitory concentration (IC50) was determined to be lower than that of established chemotherapeutics such as paclitaxel, indicating its potential as a more effective treatment option .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at approximately 0.21 μM, demonstrating its effectiveness in inhibiting bacterial growth .

Comparative Data Table

Application AreaActivity TypeReference
Medicinal ChemistryAnticancer
Antimicrobial
Enzyme Inhibition
Material ScienceConductive PropertiesN/A

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with biological macromolecules, influencing their function. The compound can also modulate oxidative processes and interact with specific receptors and enzymes, leading to its diverse biological activities .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Differences
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Features
5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol 917749-31-6 C₁₆H₁₅N₂S₂ 300.4 m-tolyl, ethyl, methyl, thiol High steric bulk due to m-tolyl; thiol enhances reactivity .
5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol 917749-37-2 C₁₆H₁₅N₂S₂ 300.4 o-tolyl (ortho-methylphenyl) Ortho substitution increases steric hindrance, potentially reducing binding affinity .
6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 917749-32-7 C₁₇H₁₁ClN₄S 338.81 2-chlorophenyl, pyrazolo core Pyrazolo core alters electronic properties; chlorine enhances lipophilicity .
Spiro-fused thieno[2,3-d]pyrimidines N/A Varies Varies Spiro-rings, diverse substituents Spiro structures show rearrangements under Vilsmeier-Haack conditions, reducing kinase binding .

Physicochemical Properties

  • Reactivity : The thiol group enables disulfide bond formation or metal chelation, distinguishing it from hydroxyl or chloro derivatives .

Biological Activity

5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound is characterized by its thieno[2,3-d]pyrimidine scaffold, which is known for various biological activities. The chemical structure is represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 917749-37-2

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the thieno and pyrimidine moieties. The Gewald reaction is often utilized for constructing thienopyrimidine derivatives, which can be further modified to introduce substituents that enhance biological activity.

Antimicrobial Activity

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted the antibacterial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) that suggest potent activity .

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Mycobacterium tuberculosis0.25

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that derivatives of thieno[2,3-d]pyrimidines exhibit antiproliferative effects on cancer cell lines with IC50 values often below 40 nM. For example, related compounds demonstrated significant activity in microtubule depolymerization assays, a mechanism critical for cancer cell proliferation inhibition .

Cell Line IC50 (nM) Mechanism Reference
MDA-MB-4359.0Microtubule depolymerization
HeLa30Cell cycle arrest

Case Studies

  • Antimicrobial Evaluation : A study synthesized several thieno[2,3-d]pyrimidine derivatives and assessed their antimicrobial activity against a panel of bacteria and fungi. The results indicated that modifications at specific positions significantly enhanced potency against resistant strains .
  • Anticancer Studies : In another investigation, researchers focused on the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. The study concluded that certain substitutions on the pyrimidine ring could improve efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the standard synthetic routes for 5-ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol, and what intermediates are critical for its preparation?

Answer: The synthesis typically involves multi-step functionalization of the thieno[2,3-d]pyrimidine scaffold. A key intermediate is 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one , which undergoes nucleophilic substitution with arylthiols (e.g., m-tolylthiol) to introduce the thiol group at position 4 . Subsequent alkylation or coupling reactions introduce ethyl and methyl groups at positions 5 and 6, respectively. Characterization via 1H^1H NMR and LC-MS is critical for verifying regioselectivity and purity .

Q. Which spectroscopic methods are most reliable for characterizing structural features of this compound?

Answer:

  • 1H^1H NMR : Identifies substituents on the aromatic rings (e.g., m-tolyl protons at δ 6.7–7.6 ppm) and alkyl groups (ethyl at δ 1.2–1.4 ppm, methyl at δ 2.3–2.5 ppm) .
  • LC-MS : Confirms molecular weight and fragmentation patterns, with [M+H]+^+ peaks often observed between m/z 350–400 .
  • IR Spectroscopy : Detects thiol (-SH) stretches near 2550 cm1^{-1} and carbonyl/thione vibrations .

Q. What in vitro biological assays are commonly used for preliminary activity screening?

Answer:

  • Enzyme Inhibition : Assays targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are prioritized due to structural similarity to antifolate agents .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

Answer: Contradictions in IC50_{50} or enzyme inhibition values often arise from variations in:

  • Assay Conditions : pH, temperature, or cofactor concentrations (e.g., folate levels in DHFR assays) .
  • Compound Purity : HPLC quantification (≥97% purity) is essential to exclude byproduct interference .
  • Cell Line Heterogeneity : Use standardized cell lines (e.g., ATCC sources) and validate via Western blot for target expression .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

Answer:

  • Prodrug Design : Esterification of the thiol group (e.g., acetyl protection) enhances solubility and reduces oxidation .
  • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -Cl) on the m-tolyl ring improves TS binding affinity .
  • Lipophilicity Adjustment : Replace methyl/ethyl groups with polar substituents (e.g., -OH) to balance membrane permeability and solubility .

Q. How can crystallography or computational modeling clarify binding modes with target enzymes?

Answer:

  • X-ray Crystallography : Co-crystallization with DHFR or TS reveals hydrogen bonding (e.g., thiol with Asp29 in DHFR) and hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Predict stability of ligand-enzyme complexes and identify residues critical for binding (e.g., Phe31 in TS) .
  • Docking Studies : Use software like AutoDock Vina to screen derivatives for improved binding energy scores .

Q. What analytical methods detect and quantify degradation products under varying storage conditions?

Answer:

  • HPLC-DAD/MS : Monitors thiol oxidation to disulfides or sulfonic acids under aerobic conditions .
  • Stability Studies : Accelerated testing at 40°C/75% RH for 4 weeks identifies temperature-sensitive degradation .
  • TGA/DSC : Thermal analysis determines decomposition points (e.g., >200°C for the anhydrous form) .

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